6-(4-methyl-1,4-diazepan-1-yl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It is a white crystalline powder that was first synthesized in the early 1980s by Hoffmann-La Roche. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact withHistamine H1 receptors . These receptors play a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes, including inflammation, gastric acid secretion, and neurotransmission .
Mode of Action
It can be inferred from related compounds that it may act as anantagonist at its target receptor .
Biochemical Pathways
Given its potential interaction with histamine h1 receptors, it may influence pathways related toinflammatory responses and neurotransmission .
Result of Action
Based on its potential interaction with histamine h1 receptors, it may contribute to thereduction of inflammation and modulation of neurotransmission .
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, as well as its well-established pharmacological profile. However, it also has some limitations, including its relatively short half-life in vivo and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724, including:
- Investigation of its potential therapeutic applications in other diseases, such as pulmonary fibrosis and chronic rhinosinusitis
- Development of more potent and selective PDE4 inhibitors based on the structure of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724
- Investigation of the potential for combination therapy with other drugs, such as corticosteroids or bronchodilators
- Development of more effective formulations for delivery to the lungs or intestines
- Investigation of the potential for 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 to modulate the gut microbiome and its effects on intestinal inflammation.
Synthesemethoden
The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 involves a multi-step process that starts with the reaction of 2,6-dichloropurine with 4-methyl-1,4-diazepan-1-amine to yield the intermediate 6-chloro-9-(4-methyl-1,4-diazepan-1-yl)-purine. This intermediate is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with hydrogen gas over palladium on carbon to give 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, it has been shown to inhibit the degradation of cyclic AMP, a key intracellular signaling molecule that regulates bronchodilation and inflammation. By doing so, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 can reduce airway hyperresponsiveness and inflammation, leading to improved lung function and symptom control. In IBD, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of intestinal inflammation.
Eigenschaften
IUPAC Name |
6-(4-methyl-1,4-diazepan-1-yl)-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-16-3-2-4-17(6-5-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORCGXXBYQTHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.